molecular formula C11H12O2 B3132394 6-hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 367506-51-2

6-hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3132394
CAS No.: 367506-51-2
M. Wt: 176.21 g/mol
InChI Key: MURNEXOTWXDESF-UHFFFAOYSA-N
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Description

Indanones, which are similar to your compound, are a type of organic compound with a structure based on indane . They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of indanones often involves the cyclization of certain precursors . For example, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can form 1-substituted-1H-indene and 1-indanone products .


Molecular Structure Analysis

The molecular structure of indanones is characterized by a five-membered ring fused to a benzene ring . The exact structure would depend on the specific substituents attached to the rings .


Chemical Reactions Analysis

Indanones can undergo a variety of chemical reactions, including reactions with alkynes, acetals, and aryl iodides . The specific reactions would depend on the substituents present on the indanone .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 1H-Inden-1-one, 2,3-dihydro- has a molecular weight of 132.1592 .

Scientific Research Applications

Metabolite Research

6-Hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one is a significant metabolite identified in research on endophytic fungi. For instance, studies have found that it exhibits properties such as herbicidal, antifungal, and antibacterial activities (Dai et al., 2006).

Structural Analysis

Structural studies of derivatives of this compound have been conducted. These studies focus on the crystal structures and Hirshfeld surface analysis, providing insights into the molecular arrangement and intermolecular interactions (Baddeley et al., 2017).

Synthesis Methods

Research on efficient synthesis methods for compounds related to this compound is ongoing. These methods often focus on key intermediates for pharmaceutical applications, reflecting the compound's significance in drug development (Rádl et al., 2009).

Chemical Reaction Studies

The reactivity and interaction of this compound with other chemical compounds have been extensively studied. These studies enhance understanding of its behavior in various chemical environments, which is crucial for its application in different scientific fields (Shibamoto, 1992).

Applications in Fluorescent Chemosensors

This compound has been investigated for its role in the development of fluorescent chemosensors. Such studies highlight its potential in detecting specific ions or molecules, a crucial aspect in analytical chemistry (Asiri et al., 2018).

Anticancer Drug Development

Research also focuses on the potential of this compound derivatives in the development of new anticancer drugs. This involves studies on molecular modeling and chemical shift assignments to identify promising leads (Santana et al., 2020).

Green Chemistry Applications

Its use in green chemistry is evident in studies focusing on efficient and environmentally friendly synthesis methods. This reflects the growing importance of sustainable practices in chemical research (Reddy et al., 2014).

Exploration in Organic Chemistry

In organic chemistry, the compound's derivatives are synthesized and tested for various properties, such as antioxidant and antihyperglycemic activities. This highlights its versatility in the field of medicinal chemistry (Kenchappa et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the biological system it interacts with. For example, some indane derivatives have been found to have anti-HIV-1 activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for this information .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, research on indane derivatives is currently focused on developing new pharmaceuticals and understanding their mechanisms of action .

Properties

IUPAC Name

6-hydroxy-4,5-dimethyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-6-7(2)11(13)5-9-8(6)3-4-10(9)12/h5,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURNEXOTWXDESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=CC(=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
6-hydroxy-4,5-dimethyl-2,3-dihydro-1H-inden-1-one

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